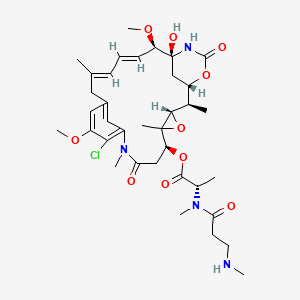

Maytansinoid B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H51ClN4O10 |

|---|---|

Molecular Weight |

735.3 g/mol |

IUPAC Name |

[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35?,36+/m1/s1 |

InChI Key |

RHTUVJPQKKNTNZ-UXPCMDIXSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Maytansinoid B: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of potent microtubule-targeting agents originally isolated from plants of the Maytenus genus.[1] These ansa macrolide compounds have demonstrated significant cytotoxic activity against a wide range of tumor cell lines, making them a subject of intense research in the field of oncology.[] However, their high systemic toxicity limited their therapeutic potential as standalone chemotherapeutic agents. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, allowing for their targeted delivery to cancer cells and minimizing off-target effects.[3] Maytansinoid B is a specific derivative that serves as a key payload in the development of next-generation ADCs.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for this compound.

Chemical Structure and Physicochemical Properties

This compound is a 19-membered macrocyclic lactam with a complex stereochemical architecture. Its structure is characterized by a chlorinated benzene ring and an ester side chain at the C3 position, which is crucial for its biological activity.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1628543-40-7 | |

| Molecular Formula | C36H51ClN4O10 | |

| Molecular Weight | 735.26 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO. Protocol for a 2.5 mg/mL solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Another protocol for a ≥ 2.5 mg/mL solution: 10% DMSO, 90% (20% SBE-β-CD in Saline). | |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | |

| Stability | Thiol-maleimide linkages in maytansinoid ADCs can exhibit some instability, leading to maytansinoid loss. |

Biological Properties and Mechanism of Action

The primary mechanism of action of maytansinoids is the inhibition of microtubule polymerization. By binding to tubulin at the vinca alkaloid binding site, this compound disrupts microtubule dynamics, a process essential for the formation and function of the mitotic spindle. This interference with microtubule function leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Table 2: Biological Activity of Maytansinoids

| Property | Description | Reference(s) |

| Target | Tubulin | |

| Mechanism of Action | Inhibition of microtubule assembly, leading to mitotic arrest and apoptosis. | |

| Cytotoxicity | Potent cytotoxic activity against various tumor cell lines, with IC50 values often in the picomolar to nanomolar range. | |

| Cell Cycle Arrest | Induces cell cycle arrest at the G2/M phase. |

Experimental Protocols

Isolation and Purification of Maytansinoids (General Protocol)

While specific protocols for this compound are proprietary, a general procedure for the isolation of maytansinoids from plant material, such as Maytenus serrata, involves the following steps. This workflow can be adapted and optimized for specific maytansinoid derivatives.

Detailed Methodologies:

-

Extraction: The dried and ground plant material is typically extracted with a polar solvent like ethanol or methanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.

-

Column Chromatography: The organic phase is concentrated and further purified using column chromatography, often with a silica gel stationary phase and a gradient of non-polar to polar solvents.

-

HPLC Purification: Fractions containing the desired maytansinoids are pooled and subjected to further purification by reversed-phase high-performance liquid chromatography (RP-HPLC). A typical mobile phase might consist of a gradient of acetonitrile in water. The column and specific gradient conditions would need to be optimized for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Detailed Protocol:

-

Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways

This compound's disruption of microtubule dynamics triggers a cascade of signaling events that ultimately lead to apoptosis. Two key pathways are the Spindle Assembly Checkpoint (SAC) and the intrinsic (mitochondrial) apoptotic pathway.

Spindle Assembly Checkpoint (SAC) Activation

The SAC is a crucial cell cycle checkpoint that ensures the proper segregation of chromosomes during mitosis. When microtubules are disrupted by this compound, kinetochores that are not properly attached to the mitotic spindle send out a "wait" signal. This signal inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing the cell from entering anaphase and leading to mitotic arrest.

Intrinsic Apoptosis Pathway

Prolonged mitotic arrest induced by this compound activates the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The imbalance created by this compound leads to the activation of pro-apoptotic proteins, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to the execution of apoptosis.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its chemical and biological properties make it an ideal payload for the development of antibody-drug conjugates in targeted cancer therapy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering insights into its structure, properties, and the cellular pathways it modulates. The provided experimental workflows serve as a starting point for the in vitro evaluation of this promising anti-cancer compound. Further research into the nuanced interactions of this compound with specific cellular components will continue to refine its application in the next generation of cancer therapeutics.

References

A Technical Guide to the Natural Sources of Maytansinoids, Focusing on Ansamitocin P-3 from Actinosynnema pretiosum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids are a class of potent microtubule-depolymerizing agents with significant applications in the development of antibody-drug conjugates (ADCs) for cancer therapy. While the term "Maytansinoid B" is used commercially for an ADC cytotoxin (CAS 1628543-40-7), its specific chemical structure and natural origin are not well-documented in publicly available scientific literature. This guide, therefore, focuses on a well-characterized and significant natural maytansinoid, ansamitocin P-3, as a representative example. Ansamitocin P-3 is a key precursor for the semi-synthesis of other maytansinoids used in ADCs. The primary natural source of ansamitocin P-3 is the Gram-positive bacterium Actinosynnema pretiosum. This document provides a comprehensive overview of the biosynthesis, isolation, and quantification of ansamitocin P-3 from this microbial source, including detailed experimental protocols and quantitative data.

Natural Sources of Maytansinoids

Maytansinoids were first isolated from plants of the genus Maytenus[1]. However, the yield from plant sources is typically low[1][2]. Subsequent research identified the actinomycete Actinosynnema pretiosum as a microbial producer of a group of maytansinoids known as ansamitocins[2][3]. Ansamitocins, including ansamitocin P-3, are considered the primary source for the large-scale production of maytansinoids for pharmaceutical use.

Biosynthesis of Ansamitocin P-3 in Actinosynnema pretiosum

The biosynthesis of ansamitocin P-3 in A. pretiosum is a complex process involving a polyketide synthase (PKS) and a series of post-PKS modifications. The biosynthetic gene cluster, designated asm, has been extensively studied.

Polyketide Backbone Synthesis

The synthesis is initiated with the precursor 3-amino-5-hydroxybenzoic acid (AHBA). A type I modular polyketide synthase then catalyzes the sequential addition of acetate and propionate units to form the 19-membered macrocyclic lactam core of the ansamitocin molecule.

Post-PKS Modifications

Following the formation of the polyketide backbone, a series of enzymatic modifications occur to yield the final ansamitocin P-3 molecule. These steps include chlorination, methylation, epoxidation, and acylation. The sequence of these modifications can follow multiple parallel pathways, creating a metabolic grid.

Quantitative Data: Yield of Ansamitocin P-3

The yield of ansamitocin P-3 from Actinosynnema pretiosum fermentation can vary significantly depending on the strain, fermentation conditions, and medium composition. Several studies have focused on optimizing the production through mutagenesis, medium optimization, and genetic engineering.

| Strain | Fermentation Condition | Yield of Ansamitocin P-3 (mg/L) | Reference |

| A. pretiosum ATCC 31565 (Wild Type) | Standard YMG medium | ~10-20 | |

| A. pretiosum X47 | Fermentation medium, 144h | 18.36 ± 2.21 | |

| A. pretiosum B24-13 (mutant) | Optimized medium with 0.52% soybean oil, 50h | 106.04 | |

| A. pretiosum ATCC 31565 (asm25 knockout) | Optimized medium with isobutanol | > 6-fold increase over wild type | |

| A. pretiosum NXJ-24 (engineered) | Engineered post-modification steps | 246 | |

| A. pretiosum (mutant strain) | N-methyl-N'-nitro-N-nitrosoguanidine mutation | 3-fold increase over wild type | |

| A. pretiosum ATCC 31565 | Optimized medium with cane molasses, glycerol, and soybean powder | 111.9 | |

| A. pretiosum | Optimized medium with fructose | 144 |

Experimental Protocols

Fermentation of Actinosynnema pretiosum for Ansamitocin P-3 Production

The following protocol is a general guideline for the fermentation of A. pretiosum. Optimization of media components and fermentation parameters is crucial for maximizing yield.

Materials:

-

Actinosynnema pretiosum strain (e.g., ATCC 31280)

-

Seed medium (e.g., YMG: 0.4% yeast extract, 1% malt extract, 0.4% glucose, pH 7.3)

-

Production medium (various formulations exist, often containing sources of carbon, nitrogen, and trace elements)

-

Shake flasks or fermenter

Procedure:

-

Inoculate a seed culture of A. pretiosum in the seed medium.

-

Incubate the seed culture at 28°C with shaking (e.g., 220 rpm) for 48-72 hours.

-

Transfer an appropriate volume of the seed culture to the production medium in a shake flask or fermenter.

-

Incubate the production culture at 28°C with shaking for 7-10 days.

-

Monitor the production of ansamitocin P-3 periodically by HPLC analysis of the culture broth.

Isolation and Purification of Ansamitocin P-3 from Fermentation Broth

The following is a representative protocol for the isolation and purification of ansamitocin P-3.

Materials:

-

Fermentation broth of A. pretiosum

-

Organic solvents (e.g., ethyl acetate, hexane, methanol)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column or High-Performance Counter-Current Chromatography (HPCCC) system

Procedure:

-

Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate. Separate the organic layer.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude residue.

-

Silica Gel Chromatography: Dissolve the crude residue in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing ansamitocin P-3.

-

Preparative HPLC/HPCCC: Pool the fractions rich in ansamitocin P-3 and subject them to preparative HPLC on a C18 column or HPCCC for final purification. A two-phase solvent system such as hexane-ethyl acetate-methanol-water can be used for HPCCC.

-

Purity Analysis: Assess the purity of the final product by analytical HPLC, and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical HPLC Method for Ansamitocin P-3 Quantification

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. For example, 70% methanol in water.

Detection:

-

UV detection at 254 nm.

Procedure:

-

Prepare a standard curve of ansamitocin P-3 of known concentrations.

-

Prepare the sample by extracting a known volume of the fermentation broth with an organic solvent, evaporating the solvent, and redissolving the residue in the mobile phase.

-

Inject the standard solutions and the sample onto the HPLC column.

-

Quantify the amount of ansamitocin P-3 in the sample by comparing the peak area to the standard curve.

Mechanism of Action of Maytansinoids

The primary mechanism of action for maytansinoids, including ansamitocin P-3, is the inhibition of microtubule assembly. They bind to tubulin at the vinca alkaloid binding site, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis of proliferating cells.

Conclusion

Actinosynnema pretiosum stands out as a crucial microbial source for the production of ansamitocin P-3, a key maytansinoid precursor for the pharmaceutical industry. Understanding its biosynthetic pathway and optimizing fermentation and purification processes are vital for improving the yield and making these potent anticancer agents more accessible. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research into the specific identity and natural source of "this compound" is warranted to fully characterize this commercially available compound.

References

An In-depth Technical Guide to the Mechanism of Action of Maytansinoids on Tubulin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Maytansinoids are highly potent antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics.[1] Originally isolated from the plant Maytenus ovatus, these ansa macrolides have become critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] This technical guide provides a detailed examination of the molecular mechanism of action of maytansinoids on their intracellular target, tubulin. It includes a summary of quantitative binding and inhibition data, detailed experimental protocols for assessing maytansinoid-tubulin interactions, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action

The primary anticancer mechanism of maytansinoids is the inhibition of microtubule assembly.[4][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, most critically the formation of the mitotic spindle during cell division.

Maytansinoids bind to tubulin, preventing its polymerization into microtubules. While sometimes referred to as binding to the "vinca domain," high-resolution crystal structures have revealed that maytansine binds to a distinct site on β-tubulin. This site is located at the longitudinal interface between tubulin heterodimers, and its occupation by a maytansinoid sterically blocks the formation of protofilaments.

The interaction leads to two primary concentration-dependent effects:

-

At high concentrations , maytansinoids sequester tubulin dimers into assembly-incompetent drug-tubulin complexes.

-

At low, substoichiometric concentrations , maytansinoids potently suppress the dynamic instability of microtubules. They achieve this by binding to the plus ends of microtubules, inhibiting both the growth and shortening phases. This "end-poisoning" mechanism leads to a stabilization of the mitotic spindle in a non-functional state, ultimately causing cell cycle arrest in mitosis and inducing apoptosis (programmed cell death).

The potent cytotoxicity of maytansinoids, with activity at sub-nanomolar concentrations, has made them powerful warheads for ADCs, which selectively deliver the toxic payload to cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Maytansinoid B: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of potent antimitotic agents first discovered in the 1970s. These ansa macrolide compounds, originally isolated from plants of the Maytenus genus, exhibit powerful cytotoxic activity by inhibiting microtubule assembly, making them a focal point of interest for cancer therapy.[1] While the flagship compound, Maytansine, underwent clinical trials, its systemic toxicity limited its therapeutic application. This led to the development of antibody-drug conjugates (ADCs), where maytansinoids are linked to monoclonal antibodies to target cancer cells specifically, thereby reducing off-target effects.

This guide provides a comprehensive overview of the discovery and isolation of maytansinoids, with a focus on the methodologies that would be applied to a specific, albeit less commonly referenced, member of this family, "Maytansinoid B." While specific literature detailing the initial discovery and isolation of a compound explicitly named "this compound" is scarce, the principles and techniques are well-established through the extensive research on closely related and well-characterized maytansinoids such as Maytansine and Ansamitocin P-3. This document will, therefore, draw upon the foundational work of Kupchan and colleagues, as well as modern chromatographic techniques applied to maytansinoid separation, to provide a detailed technical framework.

Discovery of Maytansinoids: A Historical Perspective

The journey into the world of maytansinoids began in the early 1970s with the work of Dr. S. Morris Kupchan and his team. Their investigation into antitumor agents from plant sources led them to the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus).[2][3] An alcoholic extract of the plant demonstrated significant inhibitory activity against human carcinoma of the nasopharynx (KB) cells. This promising bioactivity prompted a rigorous effort to isolate and identify the active constituents.

The initial isolation work by Kupchan's group was a landmark in natural product chemistry, leading to the characterization of Maytansine as a novel and highly potent antileukemic ansa macrolide. Subsequent research on this and other Maytenus species, as well as the plant family Celastraceae, led to the isolation of a series of related compounds, collectively termed maytansinoids. Interestingly, maytansinoids were later also discovered in microorganisms, such as the actinomycete Actinosynnema pretiosum, which produces a series of maytansinoids known as ansamitocins. This dual origin in both plants and microbes has been a subject of significant scientific inquiry.

Isolation of Maytansinoids: A General Workflow

The isolation of maytansinoids from natural sources is a multi-step process that involves extraction, partitioning, and a series of chromatographic separations. The general workflow is depicted below.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Letter: Novel maytansinoids. Naturally occurring and synthetic antileukemic esters of maytansinol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxicity of Maytansinoid B in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology for their profound cytotoxic effects against a broad spectrum of cancer cell lines.[1] Originally isolated from the Ethiopian shrub Maytenus serrata, these ansa macrolide compounds exert their anticancer activity primarily by targeting microtubules, essential components of the cellular cytoskeleton.[2] Maytansinoid B, a specific derivative, demonstrates exceptional potency, often exhibiting cytotoxic effects at picomolar to nanomolar concentrations. This technical guide provides a comprehensive overview of the cytotoxicity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.

Data Presentation: Cytotoxicity of Maytansinoids in Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of maytansinoids in various cancer cell lines. It is important to note that much of the publicly available data pertains to maytansine and its derivatives, such as DM1 (Mertansine) and DM4 (Ravtansine), which are structurally and functionally similar to this compound.

| Cancer Type | Cell Line | Maytansinoid Derivative | IC50 (pM) | Reference |

| Head and Neck Cancer | KB | Maytansine | Sub-nanomolar | [1] |

| Colon Adenocarcinoma | COLO 205 | Maytansine | Data Unavailable | [1] |

| COLO 205MDR | Maytansine | Data Unavailable | [1] | |

| HCT-15 | Maytansine | Data Unavailable | ||

| Renal Adenocarcinoma | UO-31 | Maytansine | Data Unavailable | |

| Lymphoma | Various | Maytansinoids | 10 - 90 | |

| Breast Cancer | MCF-7 | Maytansine | Data Unavailable | |

| MDA-MB-231 | Maytansine | Data Unavailable | ||

| Lung Cancer | A549 | Maytansine | Data Unavailable | |

| Leukemia | K562 | Maytansine | Data Unavailable | |

| HL-60 | Maytansine | Data Unavailable |

Note: While specific IC50 values for this compound are not always available in the literature, the data for closely related maytansinoids provide a strong indication of its potent cytotoxic activity.

Mechanism of Action

Maytansinoids, including this compound, exert their cytotoxic effects through a well-defined mechanism of action that culminates in mitotic arrest and apoptosis.

-

Microtubule Disruption: The primary molecular target of maytansinoids is tubulin, the protein subunit of microtubules. Maytansinoids bind to the vinca alkaloid binding site on tubulin, inhibiting microtubule assembly and inducing their disassembly. This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis.

-

Mitotic Arrest: By interfering with the formation and function of the mitotic spindle, maytansinoids prevent proper chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. Some studies also suggest the involvement of the p53 tumor suppressor protein in maytansinoid-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in culture plates and treat with desired concentrations of this compound for a specific duration to induce apoptosis. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.

-

Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Signaling Pathway of Maytansinoid-Induced Apoptosis

References

Unraveling the Nuances: A Technical Guide to the Structural Differences of Maytansinoids

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). Their profound anti-mitotic activity stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] While the core ansa macrolide structure is common across this family, subtle variations, primarily at the C3 ester side chain, give rise to a diverse array of analogues with distinct potencies and properties. This in-depth technical guide elucidates the critical structural differences between key maytansinoids, presents their comparative biological activities, and provides detailed experimental methodologies for their evaluation.

Core Structural Features and Key Analogues

Maytansinoids are characterized by a 19-membered ansa macrolide ring system.[3] The parent compound, maytansine, was first isolated from the plant Maytenus ovatus.[2] However, its clinical development as a standalone therapeutic was hampered by significant systemic toxicity. This led to the development of semi-synthetic analogues with modified C3 ester side chains, enabling their conjugation to monoclonal antibodies for targeted delivery to cancer cells.

The primary point of structural divergence among maytansinoids lies in the ester substituent at the C3 position of the macrocycle. This side chain is crucial for their biological activity.[1] Key maytansinoid analogues include:

-

Maytansine: The naturally occurring parent compound with an N-acetyl-N-methyl-L-alanyl ester at the C3 position.

-

DM1 (Mertansine/Emtansine): A synthetic analogue where the C3 ester is modified to contain a thiol group, enabling conjugation to antibodies via a linker. Specifically, it has an N-methyl-N-(3-mercaptopropanoyl)-L-alanine ester.

-

DM4 (Ravtansine/Soravtansine): Another thiol-containing maytansinoid with a more sterically hindered thiol group compared to DM1. Its C3 ester is N-methyl-N-(4-mercapto-4-methyl-1-oxopentyl)-L-alanine. This increased steric hindrance can influence the stability and release characteristics of the corresponding ADC.

-

Ansamitocin P-3: A microbial-derived maytansinoid that differs from maytansine in the C3 ester side chain, which is an isobutyryl group.

Comparative Biological Activity of Maytansinoids

The structural modifications at the C3 position directly impact the cytotoxic potency of maytansinoids. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key maytansinoids across various cancer cell lines, providing a quantitative comparison of their anti-proliferative activity.

| Maytansinoid | Cancer Cell Line | IC50 (pM) | Reference |

| Ansamitocin P3 | MCF-7 (Breast) | 20 ± 3 | |

| Ansamitocin P3 | HeLa (Cervical) | 50 ± 0.5 | |

| Ansamitocin P3 | EMT-6/AR1 (Murine Breast) | 140 ± 17 | |

| Ansamitocin P3 | MDA-MB-231 (Breast) | 150 ± 1.1 | |

| Maytansine | KB (Nasopharyngeal) | 8 | |

| Maytansine | P-388 (Murine Leukemia) | 0.6 | |

| Maytansine | L1210 (Murine Leukemia) | 2 | |

| Maytansine | MCF-7/GFP (Breast) | 710 | |

| S-methyl DM1 | MCF-7/GFP (Breast) | 330 |

Mechanism of Action: From Microtubule Disruption to Apoptosis

Maytansinoids exert their cytotoxic effects by binding to tubulin at the vinca alkaloid binding site, thereby inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in programmed cell death (apoptosis).

Signaling Pathway of Maytansinoid-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by maytansinoids, leading to apoptosis.

Caption: Maytansinoid-induced apoptotic signaling pathway.

The disruption of microtubule function triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. This arrest can then initiate the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Maytansinoids can modulate the expression of these proteins, favoring the pro-apoptotic members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of maytansinoids on the in vitro assembly of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Maytansinoid stock solution (in DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a 10x working stock of the maytansinoid by diluting the stock solution in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations.

-

On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

-

Assay Execution:

-

Pipette 10 µL of the 10x maytansinoid dilutions (or vehicle control) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading from all subsequent readings for each well to correct for background.

-

Plot the change in absorbance versus time for each maytansinoid concentration.

-

Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of maytansinoids on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Maytansinoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the maytansinoid in culture medium.

-

Remove the old medium from the wells and add 100 µL of the maytansinoid dilutions to the respective wells. Include vehicle-treated wells as a control.

-

Incubate for the desired exposure time (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the maytansinoid concentration to determine the IC50 value.

-

Antibody-Drug Conjugate (ADC) Internalization and Payload Release Workflow

The therapeutic efficacy of maytansinoid-based ADCs is critically dependent on their efficient internalization and the subsequent release of the cytotoxic payload within the target cancer cell. The following diagram outlines this intricate process.

Caption: Workflow of ADC internalization and payload release.

The process begins with the ADC binding to its target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then matures and traffics to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, the ADC is degraded. Depending on the linker chemistry, the maytansinoid payload is released either through cleavage of a labile linker or through the complete proteolytic degradation of the antibody in the case of non-cleavable linkers. Once released into the cytoplasm, the maytansinoid is free to bind to its intracellular target, tubulin, and induce cell death.

References

An In-depth Technical Guide to Maytansinoid B

This technical guide provides a comprehensive overview of Maytansinoid B, a potent cytotoxic agent with significant applications in cancer research and drug development. Designed for researchers, scientists, and professionals in the field, this document details its chemical properties, mechanism of action, and key experimental protocols.

Core Properties of this compound

This compound is a derivative of maytansine, a class of compounds known for their potent anti-mitotic activity. These compounds are pivotal in the development of Antibody-Drug Conjugates (ADCs), where their high cytotoxicity is harnessed for targeted cancer therapy.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 735.26 g/mol [] |

| Chemical Formula | C36H51ClN4O10[] |

| CAS Number | 1628543-40-7 |

| Appearance | White to light yellow solid |

| Primary Target | Tubulin |

Mechanism of Action: Microtubule Disruption

Maytansinoids, including this compound, exert their cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules. By inhibiting the assembly of microtubules, these agents disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[] This interference leads to cell cycle arrest, specifically in the G2/M phase, and subsequently induces apoptosis, or programmed cell death.

The following diagram illustrates the signaling pathway initiated by this compound, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for demonstrating the direct inhibitory effect of this compound on microtubule formation. A common method is a turbidity-based spectrophotometric assay.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce or prevent this increase.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[3][4] Keep this mix on ice.

-

Compound Dilution: Prepare serial dilutions of this compound in General Tubulin Buffer. A vehicle control (DMSO) and a positive control (e.g., nocodazole) should be included.

-

Assay Initiation: Pipette 10 µL of the compound dilutions (or controls) into the wells of a pre-warmed 96-well plate (37°C).

-

Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to confirm that this compound induces cell cycle arrest at the G2/M phase.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate Buffered Saline (PBS)

-

70% cold ethanol (-20°C)

-

RNase A solution

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 1 hour at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution containing RNase A. Incubate in the dark at 37°C for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

The general workflow for assessing this compound's cellular activity is depicted below.

Application in Antibody-Drug Conjugates (ADCs)

This compound's high potency makes it an ideal payload for ADCs. In this application, the maytansinoid is attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This approach allows for the selective delivery of the cytotoxic agent to cancer cells, minimizing systemic toxicity.

The creation of a this compound ADC involves several key components and steps.

References

An In-Depth Technical Guide to the Solubility and Stability of Maytansinoid B (DM4)

Maytansinoid B, more commonly known in its derivative form as DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine), is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which influence its formulation, delivery, and biological activity. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of a cytotoxic payload is a critical parameter that affects its formulation, conjugation to antibodies, and its bioavailability upon release within the target cell. Maytansinoids, in general, are known for their poor water solubility, which presents challenges in their handling and formulation.[1]

Table 1: Solubility of this compound (DM4) and Related Maytansinoids

| Solvent/Medium | Maytansinoid | Concentration | Temperature (°C) | Notes |

| Dimethyl sulfoxide (DMSO) | DM4 | 100 mg/mL (128.14 mM) | Not Specified | Requires sonication for dissolution. |

| Chloroform | DM4 | Slightly soluble | Not Specified | Qualitative assessment.[] |

| Methanol | DM4 | Slightly soluble | Not Specified | Qualitative assessment.[] |

| Ethanol | Mertansine (DM1) | ~0.25 mg/mL | Not Specified | A closely related maytansinoid. |

| Dimethylformamide (DMF) | Mertansine (DM1) | ~33 mg/mL | Not Specified | A closely related maytansinoid. |

| 1:30 DMF:PBS (pH 7.2) | Mertansine (DM1) | ~0.03 mg/mL | Not Specified | Sparingly soluble in aqueous buffers. |

| Aqueous Buffers | This compound (DM4) | Data Not Available | Not Specified | Systematic quantitative data across a pH range is not readily available in the public domain. |

Data for DM4 in DMSO, Chloroform, and Methanol from BOC Sciences. Data for Mertansine (DM1) from Cayman Chemical.

The limited aqueous solubility of maytansinoids like DM4 necessitates the use of organic co-solvents for stock solutions and careful formulation strategies for in vivo applications. The hydrophobicity of the payload can also influence the aggregation propensity of the resulting ADC.

Stability Profile

The stability of this compound is crucial for ensuring the integrity of the ADC during storage and circulation, and for predicting its degradation pathways. Degradation of the payload can lead to loss of potency and the generation of potentially toxic byproducts. Stability is typically assessed under various stress conditions, including a range of pH values and temperatures.

Table 2: Stability of this compound (DM4) Stock Solutions

| Solvent | Storage Temperature (°C) | Storage Period | Stability |

| In solvent | -80 | 6 months | Stable |

| In solvent | -20 | 1 month | Stable |

Data from MedChemExpress.

While specific degradation kinetics data for free this compound in aqueous solutions at different pH and temperatures are not extensively published, general principles of chemical stability and findings from forced degradation studies on related compounds and ADCs provide valuable insights. The ester linkage at the C-3 position of the maytansinoid core is a potential site for hydrolysis, particularly under acidic or basic conditions. Oxidation of the thiol group is also a possible degradation pathway.

Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative stress.

Experimental Protocols

Solubility Determination

3.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.

-

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a short period.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline at various pH values) into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the this compound stock solution to the buffer-containing wells to achieve a range of final concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

-

Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is an indication of the kinetic solubility.

-

3.1.2. Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is considered the gold standard for determining the intrinsic solubility of a compound.

-

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest until a saturated solution is formed.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the aqueous buffer of interest (e.g., buffers at pH 3, 5, 7, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Stability Assessment

3.2.1. Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential to separate the intact drug from its degradation products.

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is commonly used to resolve and quantify maytansinoids and their related impurities.

-

Example HPLC-DAD Method for DM4 and its Metabolite:

-

Column: Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: Diode array detector (DAD) at 254 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Samples are typically diluted in an appropriate solvent (e.g., mobile phase or a mixture of acetonitrile and water).

-

3.2.2. Forced Degradation Study

This study is performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

-

Principle: The drug substance is subjected to stress conditions more severe than those encountered during storage to accelerate degradation.

-

Methodology:

-

Acid Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C).

-

Photostability: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

-

Visualizations

Signaling Pathway

Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division. This leads to mitotic arrest and subsequent apoptosis.

Caption: Mechanism of action of a this compound-containing ADC.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a cytotoxic payload like this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion and Future Perspectives

This technical guide summarizes the currently available information on the solubility and stability of this compound (DM4). While its solubility in organic solvents is established, there is a clear need for comprehensive, quantitative data on its aqueous solubility across a physiologically relevant pH range. Similarly, while general stability in solvent is known, detailed degradation kinetics in aqueous media under various pH and temperature conditions are not well-documented in the public domain.

For researchers and drug developers, it is imperative to experimentally determine these parameters for this compound to enable robust formulation development, ensure the stability and efficacy of ADCs, and meet regulatory requirements. The provided experimental protocols offer a starting point for generating this critical data. Future work should focus on establishing a detailed pH-rate profile for the degradation of this compound and a comprehensive aqueous solubility profile to support the continued development of next-generation maytansinoid-based therapeutics.

References

The Potent Anti-Tumor Activity of Maytansinoid B and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids, a class of potent microtubilo-destabilizing agents, have garnered significant attention in the field of oncology. Originally isolated from Maytenus serrata, these ansa macrolides exhibit profound cytotoxicity against a broad spectrum of cancer cell lines. Their clinical utility, however, has been historically limited by systemic toxicity. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, enabling their targeted delivery to tumor cells and significantly improving their therapeutic index. This technical guide provides an in-depth overview of the biological activity of Maytansinoid B and its derivatives, with a focus on their mechanism of action, quantitative cytotoxic data, and detailed experimental protocols.

Mechanism of Action: Disruption of Microtubule Dynamics

Maytansinoids exert their potent antimitotic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2][3]

1.1. Binding to Tubulin

Contrary to early hypotheses, maytansinoids do not bind to the vinca alkaloid binding site. Instead, they bind to a distinct site on the β-subunit of tubulin.[4][5] This binding pocket is located at the interface between tubulin heterodimers, effectively preventing the formation of longitudinal tubulin interactions necessary for microtubule elongation. The binding of maytansinoids to soluble tubulin occurs with high affinity, with reported dissociation constants (KD) in the sub-micromolar range. For instance, maytansine and its derivative S-methyl-DM1 bind to tubulin with KD values of approximately 0.86 µM and 0.93 µM, respectively.

1.2. Inhibition of Microtubule Polymerization

By binding to tubulin, maytansinoids inhibit the assembly of microtubules. This disruption of microtubule polymerization leads to a cascade of downstream events, ultimately culminating in cell death. The inhibitory concentration (IC50) for the inhibition of microtubule assembly varies among different maytansinoid derivatives. For example, maytansine inhibits microtubule assembly with an IC50 of approximately 1 µM, while the derivatives S-methyl-DM1 and S-methyl-DM4 have IC50 values of 4 µM and 1.7 µM, respectively.

1.3. Induction of Apoptosis

The disruption of microtubule dynamics by maytansinoids triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis. The apoptotic signaling cascade initiated by maytansinoids involves both intrinsic and extrinsic pathways. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the activation of pro-apoptotic proteins such as Bax and Bak. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis. Furthermore, maytansinoid treatment has been shown to induce hallmarks of immunogenic cell death (ICD), including the surface exposure of calreticulin, the release of ATP, and the secretion of high mobility group box 1 (HMGB1).

Signaling Pathway of Maytansinoid-Induced Apoptosis

Caption: Signaling cascade initiated by maytansinoids, leading to apoptosis.

Quantitative Biological Activity

The cytotoxic potency of this compound and its derivatives has been extensively evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar to nanomolar range, highlighting their exceptional potency.

Table 1: In Vitro Cytotoxicity of Maytansinoids

| Compound/Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Maytansine | KB | Head and Neck | Sub-nanomolar | |

| Maytansinoid DM4 | U266 | Multiple Myeloma | 10 - 50 | |

| Trastuzumab-DM1 | BT474 | Breast Cancer | 0.9166 | |

| CEACAM5-DM4 | Various | CEACAM-5 positive | 0.20 - 1.08 | |

| S-methyl DM1 | MCF7 | Breast Cancer | 0.33 | |

| Maytansine | MCF7 | Breast Cancer | 0.71 | |

| anti-EpCAM-SMCC-DM1 | MCF7 | Breast Cancer | 5.2 | |

| anti-EpCAM-SPP-DM1 | MCF7 | Breast Cancer | 11 |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of maytansinoids.

3.1. Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)

-

GTP solution (100 mM)

-

This compound or its derivatives

-

96-well microplate (half-area, clear bottom)

-

Temperature-controlled spectrophotometer

Protocol:

-

Prepare a reaction mixture containing tubulin (final concentration 40 µM) in G-PEM buffer. Keep on ice.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Add the maytansinoid compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.

-

Plot the absorbance values over time to generate polymerization curves.

-

Calculate the IC50 value for the inhibition of polymerization from the dose-response curves.

Workflow for Microtubule Polymerization Assay

Caption: Step-by-step workflow for the microtubule polymerization assay.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the maytansinoid compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the maytansinoid dilutions. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for another 2-4 hours.

-

During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

Caption: Procedural flow of the MTT assay for determining cytotoxicity.

Conclusion

This compound and its derivatives represent a powerful class of anti-cancer agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Their high potency, while a challenge for systemic administration, makes them ideal payloads for antibody-drug conjugates, a strategy that has already yielded successful clinical outcomes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further harness the therapeutic potential of these remarkable compounds. Continued research into novel derivatives, linker technologies, and ADC design will undoubtedly expand the clinical applications of maytansinoids in the fight against cancer.

References

- 1. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the ansa macrolide structure of maytansinoids

An In-Depth Technical Guide to the Ansa Macrolide Structure of Maytansinoids

Introduction to Maytansinoids

Maytansinoids are a class of potent antimitotic agents first isolated from the Ethiopian shrub Maytenus ovatus[1][2]. They belong to the ansamycin group of natural products, characterized by a unique ansa macrolide structure, which consists of a macrocyclic lactam bridged by an aliphatic chain[1][3]. Their extraordinary potency in inhibiting cell proliferation, with activity at the sub-nanomolar level, has made them a focal point of cancer research for decades[2]. Despite promising preclinical activity, their clinical use as standalone agents was hampered by a narrow therapeutic window and significant systemic toxicity.

The advent of antibody-drug conjugate (ADC) technology has revitalized interest in maytansinoids. By attaching these highly cytotoxic molecules to monoclonal antibodies that target tumor-specific antigens, they can be delivered directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity. Derivatives such as DM1 (mertansine) and DM4 (soravtansine) are key payloads in several clinically approved and investigational ADCs. This guide provides a detailed examination of the core ansa macrolide structure of maytansinoids, their structure-activity relationships, mechanism of action, and the experimental protocols used for their study.

The Core Ansa Macrolide Structure

The defining feature of maytansinoids is their 19-membered ansa macrolide structure. This complex architecture is fundamental to their biological activity. The core can be deconstructed into several key components:

-

Macrocyclic Lactam: A 19-member ring containing a lactam (cyclic amide) functional group. This ring is decorated with multiple chiral centers, methoxy groups, and a reactive carbinolamide moiety.

-

Ansa Bridge: An aliphatic chain that spans across the macrocycle, creating a "handled" (Latin: ansa) structure. This bridge contains a chlorinated aromatic ring (specifically, a chlorinated benzene ring), which is a hallmark of this class of compounds.

-

C3 Ester Side Chain: An ester group at the C3 position of the macrocycle. The nature of this side chain is a critical determinant of the molecule's cytotoxic potency and is the primary site for modification in the synthesis of derivatives for ADCs.

-

Cyclohexane Ring: A strained cyclohexane ring is also part of the complex molecular architecture, contributing to its overall conformation and interaction with its biological target.

The parent compound, maytansine, and its derivatives, known collectively as maytansinoids, share this fundamental scaffold but differ in the substitution pattern, particularly at the C3 ester side chain. Maytansinol is the precursor molecule lacking the C3 ester, which is essential for biological activity.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in optimizing maytansinoids for therapeutic use. The key findings reveal that several molecular features are essential for maintaining high cytotoxicity.

-

The C3 Ester: The ester at the C3 position is paramount for activity. Maytansinol, which lacks this ester, is significantly less potent. The size, stereochemistry, and chemical nature of the acyl group on the side chain can be varied to modulate activity and provide a handle for linker attachment in ADCs. For instance, replacing the N-acetyl group in maytansine with a 3-methyldithiopropionyl group produces the thiol-containing derivative DM1, suitable for conjugation to antibodies.

-

Stereochemistry: The stereochemistry at various chiral centers, especially at C3, is critical. The natural L-configuration of the amino acid in the C3 side chain is preferred, with the D-epimers being 100 to 400-fold less cytotoxic.

-

The Macrocyclic Core: The integrity of the 19-membered ring and its associated functional groups (e.g., the carbinolamide, epoxide, and methoxy groups) is necessary for tubulin binding. Metabolism of the macrocyclic core has not been observed in preclinical models, indicating its stability.

-

The Aromatic Ring: The chloro-aromatic portion of the ansa bridge is also considered important for the molecule's potent activity.

Quantitative Biological Data

The cytotoxicity of maytansinoids is typically evaluated using in vitro cell proliferation assays, with results reported as the half-maximal inhibitory concentration (IC₅₀). Their potency is often in the sub-nanomolar range, making them up to 1000-fold more potent than conventional chemotherapeutics like doxorubicin. The tables below summarize representative cytotoxicity data for maytansinoids against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Maytansinoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (nmol/L) | Reference |

| Maytansine | COLO 205 | Colon Carcinoma | ~0.05 | |

| Maytansine | HCT-15 | Colon Carcinoma | ~0.2 | |

| Maytansine | UO-31 | Renal Carcinoma | ~0.1 | |

| DM1SMe | COLO 205 | Colon Carcinoma | ~0.05 | |

| Paclitaxel | HCT-15 | Colon Carcinoma | ~1.0 | |

| Vinblastine | HCT-15 | Colon Carcinoma | ~0.5 |

Table 2: Effect of MDR1 on Maytansinoid Cytotoxicity

Multidrug resistance protein 1 (MDR1) can reduce the intracellular concentration and thus the potency of maytansinoids. The use of an MDR1 inhibitor, such as cyclosporin A, can restore sensitivity.

| Compound | Cell Line | MDR1 Status | Treatment | IC₅₀ Ratio (-cycA / +cycA) | Reference |

| Maytansinoids | HCT-15 | Positive | Cyclosporin A (1 µmol/L) | 6 - 8 | |

| Paclitaxel | HCT-15 | Positive | Cyclosporin A (1 µmol/L) | 10 | |

| Vinblastine | HCT-15 | Positive | Cyclosporin A (1 µmol/L) | 18 |

Mechanism of Action

Maytansinoids exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.

Signaling Pathway

The primary mechanism involves the inhibition of tubulin polymerization. Maytansinoids bind to tubulin at or near the vinca alkaloid binding site on the β-subunit. This binding prevents the assembly of tubulin dimers into microtubules and can induce the depolymerization of existing microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events:

-

Inhibition of Microtubule Assembly: The maytansinoid-tubulin complex cannot be incorporated into growing microtubules, effectively "poisoning" the ends and halting elongation.

-

Mitotic Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, causing them to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest activates cellular checkpoints that trigger programmed cell death (apoptosis), mediated through the activation of caspases and mitochondrial pathways.

Maytansinoids in Antibody-Drug Conjugates (ADCs)

In the context of an ADC, the maytansinoid payload is delivered specifically to cancer cells. The workflow involves several steps, ensuring targeted cell killing while minimizing systemic exposure.

-

Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and enzymes within the lysosome cleave the linker connecting the antibody and the maytansinoid payload.

-

Cytotoxicity: The released maytansinoid diffuses into the cytoplasm, where it can bind to tubulin and execute its cytotoxic mechanism as described above.

Key Experimental Protocols

Synthesis of a Thiol-Containing Maytansinoid (e.g., DM1)

This protocol outlines a general procedure for modifying maytansinol to create a derivative suitable for antibody conjugation.

Objective: To introduce a thiol-containing ester side chain at the C3 position of maytansinol.

Materials:

-

Maytansinol

-

N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) or similar crosslinker

-

Anhydrous dichloromethane (DCM) and dimethylformamide (DMF)

-

Dithiothreitol (DTT)

-

Purification reagents: Silica gel for column chromatography, HPLC grade solvents.

Procedure:

-

Acylation: Dissolve maytansinol in anhydrous DCM. Add the SPP linker reagent. The reaction couples the linker to the C3 hydroxyl group of maytansinol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting disulfide-containing maytansinoid intermediate by silica gel column chromatography.

-

Disulfide Reduction: Dissolve the purified intermediate in an appropriate solvent mixture (e.g., phosphate buffer/acetonitrile). Add a reducing agent like DTT to cleave the pyridyl-disulfide bond, exposing the free thiol group of DM1.

-

Final Purification: Purify the final thiol-containing maytansinoid (DM1) using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

-

Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization by Mass Spectrometry

Objective: To determine the molecular weight and confirm the identity of maytansinoid conjugates.

Methodology:

-

Sample Preparation: For an ADC like huN901-DM1, the sample may be deglycosylated using an enzyme (e.g., PNGase F) to reduce heterogeneity and simplify the mass spectrum.

-

Chromatography: Separate the components of the conjugate mixture using size-exclusion chromatography (SEC) or reverse-phase liquid chromatography (RP-LC).

-

Mass Spectrometry: Couple the chromatography system online to an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: Acquire mass spectra over an appropriate m/z range (e.g., 2000–4000 for an intact ADC).

-